molecular formula C8H17N B13911860 (S)-3-(tert-Butyl)pyrrolidine CAS No. 1260619-48-4

(S)-3-(tert-Butyl)pyrrolidine

Cat. No.: B13911860
CAS No.: 1260619-48-4
M. Wt: 127.23 g/mol
InChI Key: LMVHALAYUBESJG-SSDOTTSWSA-N
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Description

(S)-3-(tert-Butyl)pyrrolidine is a chiral pyrrolidine derivative with a tert-butyl group attached to the nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with tert-butyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-3-(tert-Butyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    ®-3-(tert-Butyl)pyrrolidine: The enantiomer of (S)-3-(tert-Butyl)pyrrolidine, differing in the spatial arrangement of atoms.

    N-tert-Butylpyrrolidine: A similar compound without the chiral center.

    tert-Butylpyrrolidine-1-carboxylate: A derivative with a carboxylate group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. The presence of the tert-butyl group also enhances its stability and reactivity compared to other pyrrolidine derivatives .

Properties

CAS No.

1260619-48-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(3S)-3-tert-butylpyrrolidine

InChI

InChI=1S/C8H17N/c1-8(2,3)7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

LMVHALAYUBESJG-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCNC1

Canonical SMILES

CC(C)(C)C1CCNC1

Origin of Product

United States

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